

# Spectroscopic and Synthetic Profile of 1-Azidoadamantane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Azidoadamantane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-azidoadamantane**, a key building block in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, and provides established experimental protocols for its synthesis and analysis.

## Spectroscopic Data

The unique cage-like structure of the adamantane core and the presence of the azido functional group give **1-azidoadamantane** a distinct spectroscopic signature. The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-azidoadamantane**. The high symmetry of the adamantane cage simplifies the spectra, yet the substitution with the azide group introduces characteristic shifts. The data presented here is for samples dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Azidoadamantane** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.15	Broad Singlet	3H	Methanetriyl protons ( $\gamma$ -CH)
~1.88	Broad Singlet	6H	Methylene protons ( $\beta$ -CH <sub>2</sub> )
~1.65	Broad Singlet	6H	Methylene protons ( $\delta$ -CH <sub>2</sub> )

Note: The broadness of the signals is characteristic of the rigid adamantane system and the quadrupolar relaxation effects of the nitrogen atoms in the azide group.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Azidoadamantane** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~63.0	C1 (Carbon attached to N <sub>3</sub> )
~42.0	C3, C5, C7 ( $\gamma$ -CH)
~35.5	C2, C8, C9 ( $\beta$ -CH <sub>2</sub> )
~30.0	C4, C6, C10 ( $\delta$ -CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of **1-azidoadamantane** is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Bands for **1-Azidoadamantane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900	Strong	C-H stretching (adamantane cage)
~2850	Strong	C-H stretching (adamantane cage)
~2100	Strong, Sharp	N=N=N asymmetric stretch (azide)
~1450	Medium	CH <sub>2</sub> scissoring (adamantane cage)
~1350	Medium	C-H bending (adamantane cage)

## Mass Spectrometry (MS)

The mass spectrum of **1-azidoadamantane** provides information about its molecular weight and fragmentation pattern. The adamantane cage is known to be a stable carbocation upon ionization.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **1-Azidoadamantane**

m/z	Predicted Fragment	Relative Abundance
177	[C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> ] <sup>+</sup> (Molecular Ion)	Moderate
135	[C <sub>10</sub> H <sub>15</sub> ] <sup>+</sup> (Loss of N <sub>2</sub> )	High
93	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>	Moderate
79	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>	Moderate
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Low

Note: The fragmentation is expected to be dominated by the loss of a neutral nitrogen molecule (N<sub>2</sub>) to form the stable 1-adamantyl cation.

## Experimental Protocols

Detailed methodologies for the synthesis of **1-azidoadamantane** and its spectroscopic characterization are provided below.

### Synthesis of 1-Azidoadamantane from 1-Bromoadamantane

This procedure is adapted from the nucleophilic substitution reaction of 1-bromoadamantane with sodium azide in dimethyl sulfoxide (DMSO).

Materials:

- 1-Bromoadamantane
- Sodium azide ( $\text{NaN}_3$ )
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Deionized water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromoadamantane in DMSO.
- Add an excess of sodium azide to the solution.
- Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

- Extract the aqueous phase with diethyl ether multiple times.
- Combine the organic layers and wash with deionized water to remove any residual DMSO.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield crude **1-azidoadamantane**.
- The product can be further purified by recrystallization or sublimation.

## Spectroscopic Analysis Protocols

### NMR Spectroscopy:

- Prepare the sample by dissolving approximately 10-20 mg of **1-azidoadamantane** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton and 75 MHz or higher for carbon.
- Use the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ) as an internal reference.

### IR Spectroscopy:

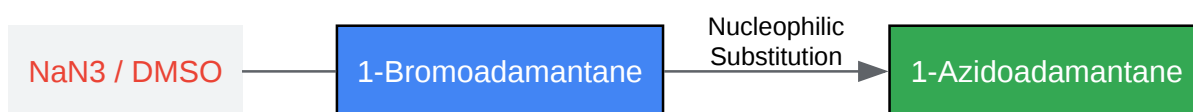
- Prepare a KBr pellet by grinding a small amount of **1-azidoadamantane** with dry potassium bromide.
- Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
- Record the FT-IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
- Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

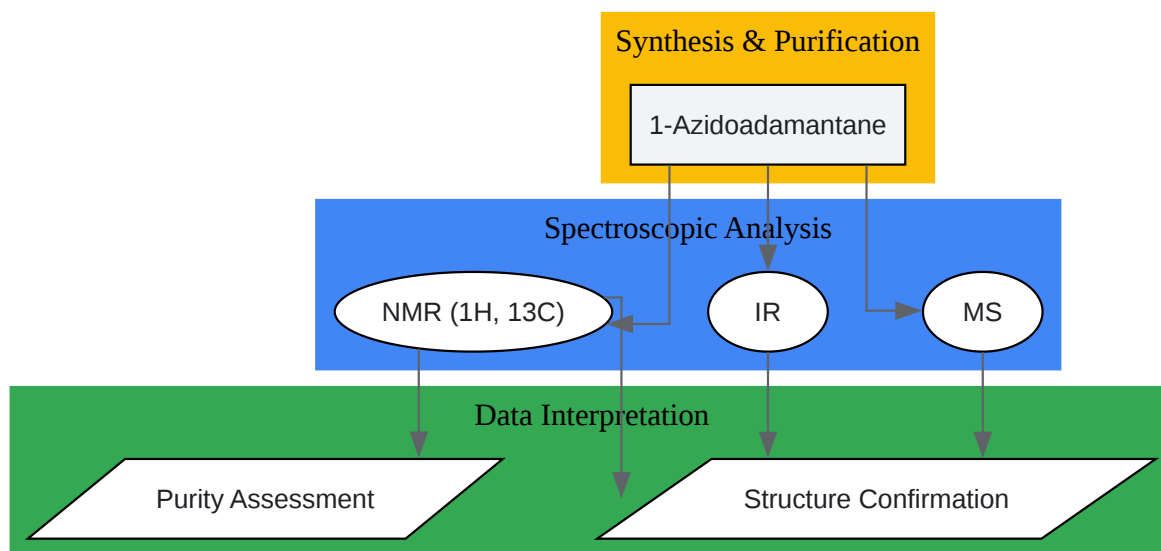
## Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for spectroscopic analysis.



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Caption: Synthesis of **1-Azidoadamantane** from 1-Bromoadamantane.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. spectrabase.com [spectrabase.com]
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